2-ethoxy-6-((E)-{[2-(trifluoromethyl)phenyl]imino}methyl)phenol
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Overview
Description
2-ethoxy-6-((E)-{[2-(trifluoromethyl)phenyl]imino}methyl)phenol is an organic compound with the molecular formula C16H14F3NO2 and a molecular weight of 309.28 g/mol This compound is known for its unique chemical structure, which includes an ethoxy group, a trifluoromethyl group, and an imino group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-6-((E)-{[2-(trifluoromethyl)phenyl]imino}methyl)phenol typically involves the condensation of 2-ethoxyphenol with 2-(trifluoromethyl)benzaldehyde in the presence of an acid catalyst. The reaction is carried out in a suitable solvent, such as methanol or ethanol, at room temperature. The resulting product is then purified through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, industrial production may involve continuous flow reactors and automated purification systems to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-6-((E)-{[2-(trifluoromethyl)phenyl]imino}methyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imino group can be reduced to form amines.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-ethoxy-6-((E)-{[2-(trifluoromethyl)phenyl]imino}methyl)phenol has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-ethoxy-6-((E)-{[2-(trifluoromethyl)phenyl]imino}methyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s phenol group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions. The imino group can participate in nucleophilic or electrophilic reactions, depending on the biological context .
Comparison with Similar Compounds
2-ethoxy-6-((E)-{[2-(trifluoromethyl)phenyl]imino}methyl)phenol can be compared with other similar compounds, such as:
2-ethoxy-6-((E)-{[3-(trifluoromethyl)phenyl]imino}methyl)phenol: Similar structure but with the trifluoromethyl group in a different position, leading to different chemical and biological properties.
2-ethoxy-6-((E)-{[4-(trifluoromethyl)phenyl]imino}methyl)phenol: Another positional isomer with distinct reactivity and applications.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts unique chemical reactivity and biological activity.
Properties
IUPAC Name |
2-ethoxy-6-[[2-(trifluoromethyl)phenyl]iminomethyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO2/c1-2-22-14-9-5-6-11(15(14)21)10-20-13-8-4-3-7-12(13)16(17,18)19/h3-10,21H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASNMTXLAHODBLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C=NC2=CC=CC=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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